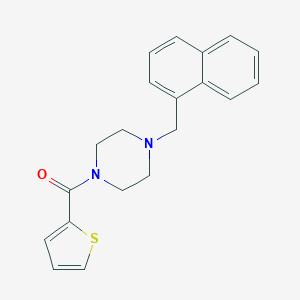![molecular formula C18H21F2NO4 B249256 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ICI-118,551 or Metoprolol and is a selective β1-adrenergic receptor antagonist.
Mécanisme D'action
1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol works by selectively blocking the β1-adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This mechanism of action makes it an effective drug for the treatment of cardiovascular diseases. In addition, this compound has also been shown to have anxiolytic effects, which are believed to be mediated through its interaction with the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol are primarily related to its interaction with the β1-adrenergic receptors in the heart. By blocking these receptors, this compound reduces the heart rate and blood pressure, leading to a decrease in the workload of the heart. This effect is beneficial in the treatment of hypertension, angina pectoris, and heart failure. In addition, this compound has also been shown to have anxiolytic effects, which are believed to be mediated through its interaction with the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol in lab experiments are primarily related to its well-established synthesis method and its selective β1-adrenergic receptor antagonist activity. This compound is readily available for scientific research and has been extensively studied, making it a reliable tool for investigating the role of β1-adrenergic receptors in cardiovascular diseases and anxiety disorders. However, the limitations of this compound are related to its specificity for the β1-adrenergic receptors, which limits its use in investigating the role of other adrenergic receptors in physiological processes.
Orientations Futures
The future directions for research on 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol are vast and varied. Some potential areas of research include investigating its use in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction, and exploring its potential as an anxiolytic drug. In addition, future research could investigate the role of other adrenergic receptors in physiological processes and the potential therapeutic applications of compounds that target these receptors. Overall, the future directions for research on this compound are promising and have the potential to lead to significant advancements in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol involves the reaction of 4-Fluorophenol with 3-Chloro-1,2-propanediol to form 4-Fluoro-3-(chloromethyl)phenol. This intermediate is then reacted with 3-(4-Fluorophenoxy)-1,2-propanediol to form the final product, 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol. The synthesis of this compound has been extensively studied and optimized, making it easily accessible for scientific research.
Applications De Recherche Scientifique
1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol has been widely studied for its potential therapeutic applications. It is primarily used as a β1-adrenergic receptor antagonist and is commonly prescribed for the treatment of hypertension, angina pectoris, and heart failure. In addition, this compound has also been studied for its potential use in the treatment of anxiety disorders, migraines, and glaucoma. The scientific research on this compound has shown promising results, making it an important target for future research.
Propriétés
Nom du produit |
1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol |
|---|---|
Formule moléculaire |
C18H21F2NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol |
InChI |
InChI=1S/C18H21F2NO4/c19-13-1-5-17(6-2-13)24-11-15(22)9-21-10-16(23)12-25-18-7-3-14(20)4-8-18/h1-8,15-16,21-23H,9-12H2 |
Clé InChI |
KOUUOIJBCMFWOR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F |
SMILES canonique |
C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)


![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)


![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)

![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)